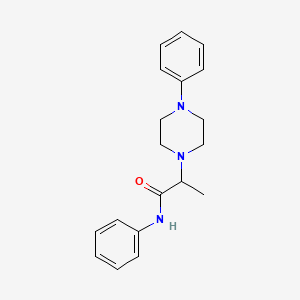

N-苯基-2-(4-苯基-1-哌嗪基)丙酰胺

描述

N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide belongs to a class of compounds with varied biological activities. The compound and its derivatives have been synthesized and studied for their potential in medical and chemical applications, excluding drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide derivatives involves reacting substituted anilines with chlorobutanoyl chloride in an aqueous basic medium to produce electrophiles, which are then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium. The derivatives are characterized using 1H NMR, 13C NMR, IR spectral data, and CHN analysis (H. Raza et al., 2019).

Molecular Structure Analysis

The molecular structure of N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide and its analogs has been characterized through various spectroscopic techniques including 1H- and 13C-NMR spectroscopy, X-ray crystallography, and theoretical calculations to understand the conformation and electronic structure of these molecules (M. Jimeno et al., 2003).

Chemical Reactions and Properties

N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide derivatives participate in nucleophilic substitution reactions, demonstrating their reactivity and potential for further functionalization. These reactions can be exploited to synthesize molecules with desired biological or chemical properties (M. Abbasi et al., 2020).

Physical Properties Analysis

The physical properties of N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are critical for their application in chemical synthesis and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined through in vitro and in silico studies. These studies help in understanding the potential of N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide derivatives as inhibitors or activators of biological pathways, without focusing on their pharmacological applications (H. Raza et al., 2019).

科学研究应用

1. 酪氨酸酶和黑色素抑制剂

N-苯基-2-(4-苯基-1-哌嗪基)丙酰胺衍生物已被研究其作为酪氨酸酶和黑色素抑制剂的潜力。涉及各种衍生物合成的研究证明了对蘑菇酪氨酸酶的抑制潜力,使其成为具有最小副作用的脱色药物的候选者 (Raza 等人,2019).

2. 肥大细胞稳定活性

N-苯基-2-(4-苯基-1-哌嗪基)丙酰胺的衍生物也被合成并测试其抗过敏、抗支气管痉挛和肥大细胞稳定活性。苯甲酰胺环上取代基的性质显着影响肥大细胞稳定活性 (Catto 等人,1987).

3. 镇痛活性

N-苯基-2-(4-苯基-1-哌嗪基)丙酰胺的一些衍生物显示出镇痛活性。例如,制备了一系列 (4-取代苯基-1-哌嗪基) 烷基 2-氨基苯甲酸酯和 2-氨基烟酸酯,并筛选了镇痛和抗炎特性,其中一些化合物表现出显着的效力 (Manoury 等人,1979).

4. 抗胆碱能活性

与 N-苯基-2-(4-苯基-1-哌嗪基) 丙酰胺相关的取代的 1-苯基-3-哌嗪基-2-丙酮的研究揭示了抗胆碱能活性。这些化合物显示出在治疗与膀胱肌肉不稳定相关的尿失禁方面的潜在效用 (Kaiser 等人,1993).

5. 抗菌剂

1-[(E)-3-苯基-2-丙烯基] 哌嗪的 N-磺化衍生物,在结构上与 N-苯基-2-(4-苯基-1-哌嗪基) 丙酰胺相关,已被合成并评估为抗菌剂。一些化合物对枯草芽孢杆菌和大肠杆菌等细菌菌株显示出显着的抑制潜力 (Abbasi 等人,2020).

6. 多巴胺 D4 受体拮抗剂

agonistsA 系列 N-(取代苯基) 哌嗪衍生物,与 N-苯基-2-(4-苯基-1-哌嗪基) 丙酰胺相关,被制备为多巴胺 D4 受体的选择性拮抗剂。这些类似物对 D4 受体表现出比 D2 受体更高的显着结合选择性,使其成为治疗与多巴胺失调相关的疾病的潜在候选者 (Boyfield 等人,1996).

作用机制

Target of Action

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide, also known as N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide, has been evaluated for its anticonvulsant activity . The compound has been observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that the compound’s primary targets are these sodium channels, which play a crucial role in the generation and conduction of action potentials in neurons.

Mode of Action

The compound interacts with its targets, the neuronal voltage-sensitive sodium channels, by binding to them . This binding can modulate the channels’ activity, potentially altering the flow of sodium ions through the channels. This can result in changes to the action potentials of the neurons, which may contribute to the compound’s anticonvulsant activity.

Result of Action

The results of pharmacological studies showed activity exclusively in the maximal electroshock (MES) seizures, especially for certain derivatives of the compound . It should be emphasized that several molecules also showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy . These results suggest that the compound’s action can result in anticonvulsant effects.

安全和危害

生化分析

Biochemical Properties

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with neuronal voltage-sensitive sodium channels, where it acts as a moderate binder . The interaction with these channels suggests that N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide may influence the electrical activity of neurons, potentially contributing to its anticonvulsant properties. Additionally, this compound has been evaluated for its binding affinity to acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . The inhibition of acetylcholinesterase by N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide indicates its potential use in the treatment of neurological disorders such as Alzheimer’s disease.

Cellular Effects

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been observed to modulate cell signaling pathways by interacting with voltage-sensitive sodium channels . This interaction can alter the excitability of neurons, thereby affecting neurotransmission and potentially reducing seizure activity. Furthermore, N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide has been shown to influence gene expression and cellular metabolism, particularly in the context of its anticonvulsant activity . The modulation of these cellular processes highlights the compound’s potential therapeutic applications in neurological disorders.

Molecular Mechanism

The molecular mechanism of action of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide involves its binding interactions with specific biomolecules. As mentioned earlier, this compound binds to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons . By binding to these channels, N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide can inhibit their activity, thereby reducing neuronal excitability and preventing seizures. Additionally, the compound’s interaction with acetylcholinesterase suggests that it may inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This mechanism of action is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide have been observed to change over time. Studies have shown that this compound exhibits stability under various experimental conditions, maintaining its biochemical activity over extended periods . The degradation of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in the context of its anticonvulsant activity . These findings highlight the importance of considering temporal factors when evaluating the biochemical properties of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide.

Dosage Effects in Animal Models

The effects of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticonvulsant activity, reducing the frequency and severity of seizures in animal models of epilepsy . At higher doses, N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide can induce toxic effects, including neurological toxicity and adverse behavioral changes . These findings underscore the importance of optimizing the dosage of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as hydroxylation, N-dealkylation, and conjugation with glucuronic acid . These metabolic processes are essential for the elimination of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide from the body and can influence its pharmacokinetic properties. The interaction with specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism of this compound, affecting its overall bioavailability and efficacy .

Transport and Distribution

The transport and distribution of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are critical for the compound’s biochemical activity and can affect its therapeutic potential.

Subcellular Localization

The subcellular localization of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide is an important factor in determining its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the cytoplasm and the nucleus . The presence of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide in these compartments can influence its interactions with biomolecules and its overall biochemical activity. Additionally, post-translational modifications, such as phosphorylation, can affect the subcellular localization of this compound, directing it to specific organelles and influencing its function .

属性

IUPAC Name |

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-16(19(23)20-17-8-4-2-5-9-17)21-12-14-22(15-13-21)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGOOQHKJYYYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)

![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)

![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)

![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)

![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)

![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)

![1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)

![2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4630182.png)

![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)

![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)

![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)

![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)